molecular formula C22H14F4N2O3 B15017132 N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2,3,5,6-tetrafluoro-4-methoxybenzamide

N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2,3,5,6-tetrafluoro-4-methoxybenzamide

Cat. No.: B15017132
M. Wt: 430.4 g/mol
InChI Key: LVVGVHWCBFBMPZ-UHFFFAOYSA-N
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Description

N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2,3,5,6-tetrafluoro-4-methoxybenzamide is a complex organic compound that belongs to the class of benzoxazole derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2,3,5,6-tetrafluoro-4-methoxybenzamide typically involves multiple steps. One common method starts with the preparation of the benzoxazole core, which is achieved by the cyclization of 2-aminophenol with carboxylic acids or their derivatives under acidic or basic conditions .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as palladium or copper, can also enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2,3,5,6-tetrafluoro-4-methoxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Catalysts: Palladium, copper

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Mechanism of Action

The mechanism of action of N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2,3,5,6-tetrafluoro-4-methoxybenzamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and disrupt cellular pathways, leading to its biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2,3,5,6-tetrafluoro-4-methoxybenzamide is unique due to its tetrafluoro-4-methoxybenzamide moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C22H14F4N2O3

Molecular Weight

430.4 g/mol

IUPAC Name

N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2,3,5,6-tetrafluoro-4-methoxybenzamide

InChI

InChI=1S/C22H14F4N2O3/c1-10-7-8-11(22-28-12-5-3-4-6-14(12)31-22)9-13(10)27-21(29)15-16(23)18(25)20(30-2)19(26)17(15)24/h3-9H,1-2H3,(H,27,29)

InChI Key

LVVGVHWCBFBMPZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3O2)NC(=O)C4=C(C(=C(C(=C4F)F)OC)F)F

Origin of Product

United States

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